N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
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Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential to combat antibiotic resistance. Antibiotic resistance is a global health crisis that threatens the effectiveness of antibiotics in treating bacterial infections. The emergence of antibiotic-resistant bacteria has led to an urgent need for the development of new antibiotics and alternative treatments. OXA-23 inhibitor is a promising candidate for addressing this issue.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting that this compound may also have antiviral properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide inhibitor is its specificity for the this compound enzyme. This makes it a highly targeted therapy for carbapenem-resistant bacterial infections. In addition, this compound inhibitor has been shown to have a low toxicity profile and minimal side effects, making it a safe and effective treatment option. However, one of the limitations of this compound inhibitor is that it is only effective against bacteria that produce the this compound enzyme. It is not effective against other types of antibiotic-resistant bacteria.
Future Directions
There are several future directions for research on N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide inhibitor. One area of research is the development of new and more potent inhibitors of the this compound enzyme. Another area of research is the investigation of the synergistic effects of this compound inhibitor with other antibiotics. In addition, further research is needed to determine the effectiveness of this compound inhibitor in clinical trials and its potential for use in clinical practice. Overall, this compound inhibitor shows great promise as a targeted therapy for carbapenem-resistant bacterial infections, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with p-tolylacetic acid and phosphorus oxychloride to produce N-(2-chlorophenyl)-2-(p-tolyl)acetamide. The final step involves the reaction of N-(2-chlorophenyl)-2-(p-tolyl)acetamide with sodium azide and copper (I) iodide to form this compound.
Scientific Research Applications
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide inhibitor has been extensively studied in scientific research for its potential to combat antibiotic resistance. It works by inhibiting the activity of the this compound enzyme, which is responsible for the breakdown of carbapenem antibiotics. Carbapenems are a class of antibiotics that are often used as a last resort for treating bacterial infections. The emergence of carbapenem-resistant bacteria has led to a significant increase in mortality rates among infected patients. This compound inhibitor has been shown to effectively inhibit the activity of the this compound enzyme, thus restoring the effectiveness of carbapenem antibiotics.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-8-12(9-7-11)10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCUDRHCIFNOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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